3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine
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Overview
Description
3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that features both a pyridine ring and a trifluoromethyl group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, which is beneficial in pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene, followed by a coupling reaction with a pyridine derivative . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents like Selectfluor® or other fluorinating agents. The process is optimized for high efficiency and minimal by-products, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with improved metabolic stability and efficacy.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)phenol
- 3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine
Uniqueness
3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of a pyridine ring with a trifluoromethyl group enhances its stability and reactivity, making it more versatile compared to other similar compounds .
Properties
Molecular Formula |
C12H7F4N |
---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7F4N/c13-11-4-3-8(6-10(11)12(14,15)16)9-2-1-5-17-7-9/h1-7H |
InChI Key |
BJSQHGIIJFJWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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